molecular formula C₁₅H₂₇NO₁₁ B1147058 Methyl 3-O-(2-acetamido-2-deoxy-b-D-glucopyranosyl)-b-D-galactopyranoside CAS No. 93253-17-9

Methyl 3-O-(2-acetamido-2-deoxy-b-D-glucopyranosyl)-b-D-galactopyranoside

Cat. No.: B1147058
CAS No.: 93253-17-9
M. Wt: 397.37
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-O-(2-acetamido-2-deoxy-b-D-glucopyranosyl)-b-D-galactopyranoside is a complex carbohydrate derivative. It is a glycoside formed by the linkage of a methyl group to the 3-O position of a galactopyranoside, which is further linked to a glucopyranosyl unit that has been modified with an acetamido group. This compound is of significant interest in the fields of biochemistry and medicinal chemistry due to its structural complexity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-O-(2-acetamido-2-deoxy-b-D-glucopyranosyl)-b-D-galactopyranoside typically involves multiple steps. One common approach is the glycosylation reaction, where a protected galactopyranoside donor is reacted with a glucopyranosyl acceptor in the presence of a suitable catalyst. The reaction conditions often include the use of solvents like dichloromethane or acetonitrile, and catalysts such as silver triflate or boron trifluoride etherate. The reaction is usually carried out at low temperatures to control the stereochemistry of the glycosidic bond formation.

Industrial Production Methods

Industrial production of this compound may involve enzymatic synthesis, where specific glycosyltransferases are used to catalyze the formation of the glycosidic bond. This method is advantageous due to its high specificity and mild reaction conditions. Alternatively, chemical synthesis methods can be scaled up using automated synthesizers and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-O-(2-acetamido-2-deoxy-b-D-glucopyranosyl)-b-D-galactopyranoside can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The acetamido group can be reduced to an amine.

    Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like periodic acid or sodium periodate are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride can be employed.

    Substitution: Reagents such as thionyl chloride or tosyl chloride are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce amines.

Scientific Research Applications

Methyl 3-O-(2-acetamido-2-deoxy-b-D-glucopyranosyl)-b-D-galactopyranoside has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex carbohydrates and glycosides.

    Biology: It serves as a substrate for studying glycosylation processes and enzyme activities.

    Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.

    Industry: It is used in the production of glycosylated products and as a stabilizer in drug formulations.

Comparison with Similar Compounds

Similar Compounds

    2-Acetamido-2-deoxy-3-O-(2-acetamido-2-deoxy-b-D-glucopyranosyl)-D-galactopyranose: This compound is similar in structure but has an additional acetamido group.

    Methyl 3-O-(2-acetamido-2-deoxy-a-D-galactopyranosyl)-a-D-galactopyranoside: This compound differs in the configuration of the glycosidic linkage.

Uniqueness

Methyl 3-O-(2-acetamido-2-deoxy-b-D-glucopyranosyl)-b-D-galactopyranoside is unique due to its specific glycosidic linkage and the presence of the acetamido group, which imparts distinct biological properties. Its structural features make it a valuable tool in studying glycosylation and its effects on biological systems.

Properties

IUPAC Name

N-[(2S,3R,4R,5S,6R)-2-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27NO11/c1-5(19)16-8-11(22)9(20)6(3-17)25-14(8)27-13-10(21)7(4-18)26-15(24-2)12(13)23/h6-15,17-18,20-23H,3-4H2,1-2H3,(H,16,19)/t6-,7+,8-,9-,10-,11-,12+,13-,14+,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USJPBCYUZSGJII-BLQWJJLMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)OC)CO)O)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@@H]2[C@@H]([C@@H](O[C@@H]([C@H]2O)OC)CO)O)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27NO11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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